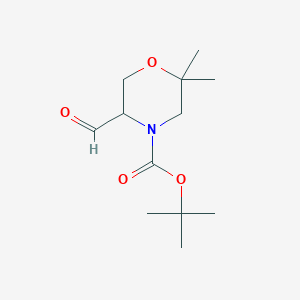
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is characterized by its morpholine ring, which is substituted with a formyl group at the 5-position and a tert-butyl ester at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the morpholine derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules.
Biology:
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine:
In medicine, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as antimicrobial or anticancer effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 5-formylmorpholine-4-carboxylate: This compound lacks the dimethyl substitution on the morpholine ring.
tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: This compound lacks the formyl group at the 5-position.
tert-Butyl 5-hydroxymethyl-2,2-dimethylmorpholine-4-carboxylate: This compound has a hydroxymethyl group instead of a formyl group.
Uniqueness:
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups on the morpholine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3 |
InChI Key |
HIAPKYNTMPNYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)

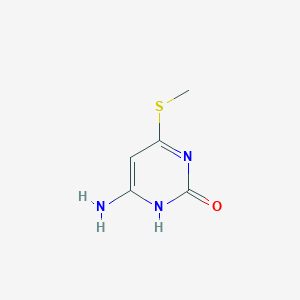
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
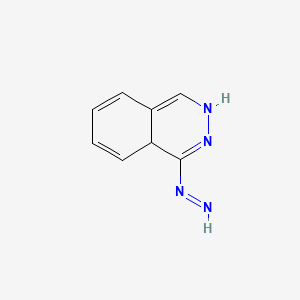
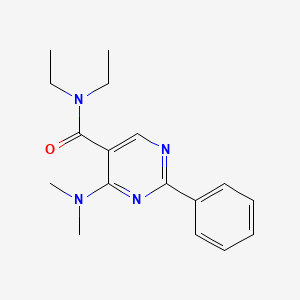
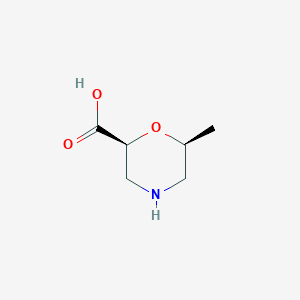
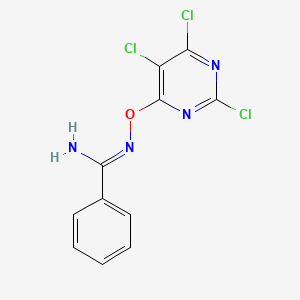
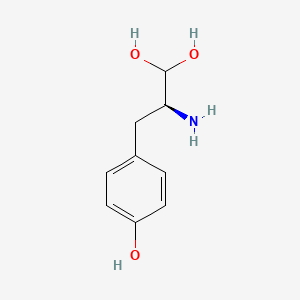

![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
![N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide](/img/structure/B15217303.png)
